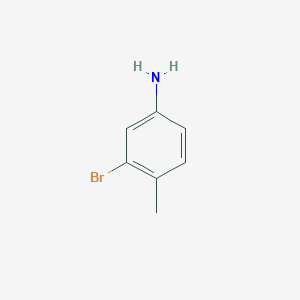

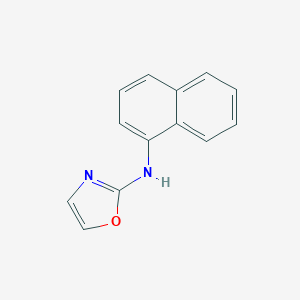

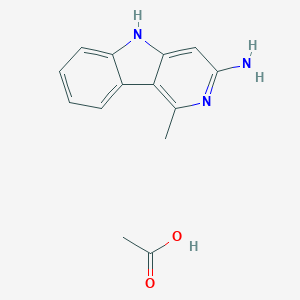

5H-吡啶并(4,3-b)吲哚,3-氨基-1-甲基-,乙酸盐

描述

Synthesis Analysis

The synthesis of similar heterocyclic compounds, such as dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, involves utilizing substrates like kojic acid for creating an array of synthetic strategies, demonstrating the versatility and significance of these processes in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021). Similarly, indole synthesis techniques highlight the extensive methodologies developed over the years for constructing such complex molecules (Taber & Tirunahari, 2011).

Molecular Structure Analysis

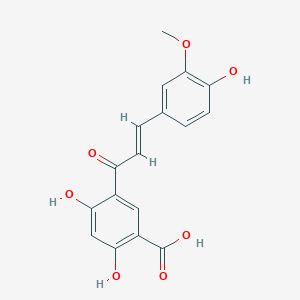

The molecular structure of compounds like 5H-Pyrido(4,3-b)indole derivatives is crucial in determining their chemical reactivity and biological activity. Studies on similar compounds reveal the importance of understanding the intricate details of their molecular framework for applications in drug development and other chemical industries (Ponder & Richards, 1994).

Chemical Reactions and Properties

Chemical reactions involving 5H-Pyrido(4,3-b)indole derivatives can lead to a variety of bioactive molecules, underscoring the scaffold's versatility in medicinal chemistry. The reactivity of such compounds with different reagents plays a pivotal role in synthesizing new drug candidates with potential therapeutic applications (Shtyrlin et al., 2019).

Physical Properties Analysis

The physical properties of 5H-Pyrido(4,3-b)indole derivatives, including solubility, melting point, and stability, are essential for their practical application in chemical synthesis and drug formulation. These properties are influenced by the compound's molecular structure and the presence of functional groups (Li et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity with various chemical agents, the potential for undergoing substitution reactions, and the ability to form complexes with metals or other organic compounds, define the versatility and utility of 5H-Pyrido(4,3-b)indole derivatives in a broad range of chemical and pharmaceutical applications (Rossi et al., 2014).

科学研究应用

分析方法

已开发出一种分离和量化肉类样品中非极性杂环胺(包括 3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚)的新型灵敏方法,该方法使用超临界流体萃取-毛细管电泳与荧光检测。与以前的技术相比,该方法提供了更快的分析 (de Andrés et al., 2010)。类似地,一种新的样品制备程序结合了微波辅助溶剂萃取和分散液-液微萃取,用于测定熟牛肉饼中的杂环芳香胺,展示了该方法的简单性、快速性和绿色化学方法 (Agudelo Mesa et al., 2013).

化学合成

已经报道了与 5H-吡啶并(4,3-b)吲哚相关的化合物的合成和表征,重点关注其水溶液化学和作为食品衍生致癌模型的潜力。这些研究提供了对这些化合物在各种条件下的化学行为和转化的见解 (Rajagopal et al., 2003).

抗糖尿病应用

已合成并评估了专门设计为抗糖尿病剂的 5H-吡啶并(4,3-b)吲哚结构框架衍生的化合物,用于体内功效。这些衍生物在链脲佐菌素诱导的糖尿病大鼠中显示出强大的抗糖尿病活性,突出了这些化合物的治疗潜力 (Choudhary et al., 2011).

环境和健康影响研究

研究食品中杂环芳香胺(HAA)的形成以及各种化合物对抑制其形成的影响对于了解饮食 HAA 的健康影响至关重要。研究已经检验了天然提取物在减少熟肉中 HAA 形成中的作用,为减轻与食物制备相关的致癌风险提供了策略 (Jamali et al., 2016).

属性

IUPAC Name |

acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72254-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021417 | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

CAS RN |

75074-77-0, 72254-58-1 | |

| Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75074-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trp-P-2 acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)